molecular formula C12H12O3S B277671 2-(2-Naphthylsulfonyl)ethanol

2-(2-Naphthylsulfonyl)ethanol

Cat. No.: B277671
M. Wt: 236.29 g/mol
InChI Key: OUTJZNAAPMWBPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Naphthylsulfonyl)ethanol is a sulfonated ethanol derivative characterized by a naphthyl group attached to a sulfonyl moiety, which is further linked to an ethanol chain. This compound is primarily utilized in pharmaceutical synthesis, particularly as a precursor for bioactive molecules. For instance, it serves as a key intermediate in the synthesis of benzothiazole derivatives targeting BCL-2 inhibitors for cancer therapy. The synthesis involves nucleophilic substitution between 2-aminobenzothiazole derivatives and 2-naphthylsulfonyl chloride in dry pyridine, yielding high-purity products .

The naphthyl group imparts aromatic bulkiness, which may influence steric interactions in molecular binding and reaction pathways. This structural feature distinguishes it from simpler sulfonylethanol analogs, such as methyl- or ethylsulfonyl derivatives.

Properties

Molecular Formula

C12H12O3S

Molecular Weight

236.29 g/mol

IUPAC Name

2-naphthalen-2-ylsulfonylethanol

InChI

InChI=1S/C12H12O3S/c13-7-8-16(14,15)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8H2

InChI Key

OUTJZNAAPMWBPL-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCO

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Sulfonylethanol Compounds

Structural and Functional Group Variations

2-(Ethylsulfonyl)ethanol (CAS 513-12-2)
  • Structure: Ethylsulfonyl group (-SO₂C₂H₅) attached to ethanol.
  • Properties: Lower molecular weight (138.18 g/mol) and simpler alkyl chain compared to the naphthyl analog.
  • Applications : Used in organic synthesis as a sulfone-building block. Its smaller size may favor reactions requiring less steric bulk .
2-(Methylsulfonyl)ethanol
  • Structure: Methylsulfonyl group (-SO₂CH₃) linked to ethanol.
  • Properties : Even smaller than the ethyl analog, with a molecular weight of 124.18 g/mol. The methyl group increases electrophilicity at the sulfonyl center, making it reactive in nucleophilic substitutions.
  • Applications : Acts as a substrate for synthesizing sulfonylated cellulose derivatives and enzyme inhibitors targeting acetylcholinesterase .
2,2'-Sulfonyldiethanol (CAS 2580-77-0)
  • Structure: Two ethanol units connected via a sulfonyl bridge (-SO₂-).
  • Properties: Symmetrical structure with dual hydroxyl groups, enabling crosslinking applications. Higher polarity and boiling point compared to monosubstituted analogs.
  • Applications : Utilized in polymer chemistry and as a crosslinking agent for cellulose modifications .
2-(4-Chlorophenylsulfonyl)ethanol (CAS 175201-61-3)
  • Structure: 4-Chlorophenylsulfonyl group attached to ethanol.
  • Properties : The electron-withdrawing chlorine atom enhances the sulfonyl group’s electrophilicity, facilitating reactions with nucleophiles.
  • Hazards: Classified as acutely toxic (oral, Category 4) and a serious eye irritant (Category 1), similar to other sulfonylethanol derivatives .

Physicochemical Properties and Reactivity

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Trends Reactivity Profile
2-(2-Naphthylsulfonyl)ethanol 276.33 Naphthyl, sulfonyl, -OH Low in water; soluble in DMSO, pyridine Moderate nucleophilic substitution; steric hindrance from naphthyl group
2-(Ethylsulfonyl)ethanol 138.18 Ethylsulfonyl, -OH Moderate in polar solvents High reactivity in sulfonylation reactions
2,2'-Sulfonyldiethanol 182.22 Dual -OH, sulfonyl bridge High in water, ethanol Crosslinking via hydroxyl groups

Research Findings and Key Differentiators

  • Crystallography: Sulfonic esters like 2-(2-Naphthylsulfonyl)ethanol exhibit pyramidal geometry at the nitrogen atom in crystalline states, a feature absent in carboxylic esters of N-oxyimides .
  • Biological Activity: The naphthyl group in 2-(2-Naphthylsulfonyl)ethanol enhances binding affinity to BCL-2 targets compared to phenyl or alkyl analogs, as demonstrated in anticancer studies .
  • Thermal Stability : Bulkier substituents (e.g., naphthyl) increase thermal decomposition temperatures relative to methyl/ethyl analogs .

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